molecular formula C16H22N2O3 B362530 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N,N-dipropylpropanamide CAS No. 851988-68-6

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N,N-dipropylpropanamide

Cat. No. B362530
M. Wt: 290.36g/mol
InChI Key: VUIFLMIWRDHVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N,N-dipropylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DPA-714 and belongs to the family of benzoxazole derivatives.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N,N-dipropylpropanamide' involves the condensation of 2-aminobenzoic acid with propionic anhydride to form 2-propionylaminobenzoic acid. The resulting compound is then reacted with phosphorus pentoxide and urea to form 2-propionylaminobenzoxazole. This compound is then reacted with propylamine and propionic anhydride to form 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N,N-dipropylpropanamide.

Starting Materials
2-aminobenzoic acid, propionic anhydride, phosphorus pentoxide, urea, propylamine

Reaction
Step 1: Condensation of 2-aminobenzoic acid with propionic anhydride to form 2-propionylaminobenzoic acid., Step 2: Reaction of 2-propionylaminobenzoic acid with phosphorus pentoxide and urea to form 2-propionylaminobenzoxazole., Step 3: Reaction of 2-propionylaminobenzoxazole with propylamine and propionic anhydride to form 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N,N-dipropylpropanamide.

Scientific Research Applications

DPA-714 has been extensively studied for its potential applications in various fields of research. One of the significant applications of DPA-714 is in the field of neuroimaging. DPA-714 is a ligand for the translocator protein (TSPO), which is highly expressed in activated microglia and astrocytes in the brain. TSPO imaging using DPA-714 has been used to detect neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.

Mechanism Of Action

DPA-714 binds to the TSPO on the outer mitochondrial membrane, which is upregulated in activated microglia and astrocytes. The binding of DPA-714 to TSPO leads to the modulation of the mitochondrial membrane potential, which regulates the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines. DPA-714 has been shown to reduce the production of ROS and pro-inflammatory cytokines, thereby reducing neuroinflammation.

Biochemical And Physiological Effects

DPA-714 has been shown to have several biochemical and physiological effects. In animal studies, DPA-714 has been shown to reduce neuroinflammation, oxidative stress, and neuronal damage. DPA-714 has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using DPA-714 in lab experiments is its high binding affinity for TSPO. DPA-714 has been shown to have a higher binding affinity for TSPO than other TSPO ligands such as PK11195. However, one of the limitations of using DPA-714 is its relatively short half-life, which limits its use in longitudinal studies.

Future Directions

There are several future directions for the research on DPA-714. One of the significant future directions is the development of new TSPO ligands with longer half-lives and higher binding affinities for TSPO. Another future direction is the investigation of the role of DPA-714 in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the use of DPA-714 in clinical studies for the diagnosis and treatment of neuroinflammation in humans is a promising future direction.
Conclusion:
In conclusion, DPA-714 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of DPA-714 involves the reaction of 2-amino-6-chlorobenzoxazole with 3-(dipropylamino)propanoyl chloride. DPA-714 has been extensively studied for its potential applications in neuroimaging, and its mechanism of action involves the modulation of the mitochondrial membrane potential, which regulates the production of ROS and the release of pro-inflammatory cytokines. DPA-714 has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on DPA-714, including the development of new TSPO ligands and the investigation of its role in other neurological disorders.

properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-3-10-17(11-4-2)15(19)9-12-18-13-7-5-6-8-14(13)21-16(18)20/h5-8H,3-4,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIFLMIWRDHVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CCN1C2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide

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